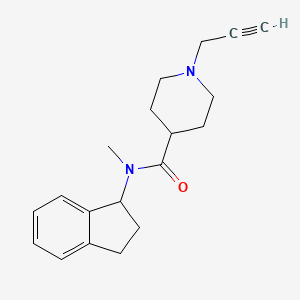

N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-3-12-21-13-10-16(11-14-21)19(22)20(2)18-9-8-15-6-4-5-7-17(15)18/h1,4-7,16,18H,8-14H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAHHLQEONATID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC=CC=C12)C(=O)C3CCN(CC3)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the Indene Ring: The indene ring can be synthesized from 4-nitro-3-phenylbutanoic acid through cyclization, reduction, and dehydration steps.

Piperidine Ring Formation: The piperidine ring is introduced through a series of reactions involving the appropriate amine and carboxylic acid derivatives.

Final Coupling: The final step involves coupling the indene and piperidine intermediates under specific reaction conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, as well as ensuring compliance with environmental and safety regulations.

Chemical Reactions Analysis

N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Basic Information

- IUPAC Name : N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide

- Molecular Formula : C₁₃H₁₅N₃O

- Molecular Weight : 215.28 g/mol

- CAS Number : 124192-86-5

Structural Characteristics

The compound features a piperidine ring substituted with a carboxamide group, which is crucial for its biological activity. The presence of the indene moiety contributes to its unique pharmacological properties.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive compounds. Its applications include:

- Neuropharmacology : The compound exhibits activity at neurotransmitter receptors, making it a candidate for studies related to neurological disorders.

Drug Development

Research indicates that this compound may serve as a lead compound for developing new medications aimed at treating conditions such as:

- Anxiety Disorders : Studies suggest that compounds with similar structures can modulate anxiety-related behaviors in animal models.

Pharmaceutical Formulations

Recent patents describe formulations incorporating this compound for targeted delivery systems aimed at enhancing bioavailability and therapeutic efficacy in treating otic diseases. These formulations typically include:

| Component | Percentage by Weight |

|---|---|

| Immunomodulating Agent | 0.2% - 6% |

| Polyoxyethylene-polyoxypropylene Copolymer | 16% - 21% |

| Sterile Water | q.s. |

These formulations are designed to penetrate biological membranes effectively, delivering active agents directly to the site of action.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal explored the effects of N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine on anxiety-like behavior in rodent models. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential for further development as an anxiolytic agent .

Case Study 2: Otic Disease Treatment

A patent application detailed the use of this compound in formulations targeting otic diseases, highlighting its ability to cross the round window membrane effectively. The study emphasized the importance of formulation composition in achieving desired therapeutic outcomes .

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

2,3-Dihydro-1H-indene-1-yl derivatives: These compounds share the indene ring structure and have similar biological activities.

Piperidine derivatives: Compounds with a piperidine ring often exhibit similar pharmacological properties.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and applications.

Biological Activity

N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide, a compound with notable potential in medicinal chemistry, has garnered attention due to its unique structural properties and biological activity. This article explores the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes an indene moiety and a piperidine ring. Its molecular formula is with a molecular weight of approximately 185.27 g/mol. The presence of functional groups such as the carboxamide contributes to its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research involving hybrid compounds derived from similar structures demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. These compounds showed the ability to induce apoptosis and inhibit cell proliferation, suggesting a mechanism involving DNA damage and cell cycle arrest .

The proposed mechanism of action for the anticancer activity involves the following pathways:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- DNA Damage : It has been shown to cause significant DNA damage in targeted cells, which is a critical factor in its anticancer efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects typically associated with chemotherapy.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HL-60 | 9.8 | DNA damage and cell cycle arrest |

In Vivo Studies

Although in vitro results are promising, further research is required to evaluate the in vivo efficacy and safety profiles. Preclinical models are essential for understanding the pharmacokinetics and potential therapeutic windows of this compound.

Case Study 1: Hybrid Compound Synthesis

A study synthesized hybrid compounds combining elements from various pharmacologically active molecules. The resultant compounds showed enhanced anticancer activity compared to their individual components, highlighting the benefits of structural modifications in drug design .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds revealed that modifications at specific positions on the indene or piperidine rings could significantly alter biological activity. This insight is vital for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .

Q & A

Basic: What are the recommended synthetic routes for N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach involving:

Amide bond formation : React piperidine-4-carboxylic acid derivatives with activated carbonyl reagents (e.g., HATU or EDCI) under inert atmosphere.

Indenyl group introduction : Use palladium-catalyzed cross-coupling or nucleophilic substitution to attach the 2,3-dihydro-1H-inden-1-yl moiety.

Alkyne functionalization : Employ Sonogashira coupling for prop-2-ynyl group addition .

Key Conditions : Optimize solvent (e.g., acetonitrile or DMF), temperature (40–80°C), and catalysts (e.g., Er(OTf)3 for stereochemical control) .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

Chiral resolution techniques are critical:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) or catalysts (e.g., Er(OTf)3) during key steps to favor R/S configurations .

- Crystallization : Polymorph screening (e.g., using ethyl acetate/hexane mixtures) to isolate stable crystalline forms, as demonstrated for structurally related indenyl carboxamides .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., indenyl proton shifts at δ 6.5–7.2 ppm).

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI+ ionization for purity assessment (>98%) and molecular ion verification .

- FT-IR : Validate carbonyl (C=O stretch ~1650 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) functional groups.

Advanced: How to resolve data contradictions in receptor binding assays?

Methodological Answer:

Contradictions in potency (e.g., mAChR vs. Gαq/11 modulation) may arise from:

- Receptor alkylation experiments : Pre-treat cells with irreversible antagonists (e.g., mustard analogs) to isolate allosteric vs. orthosteric effects .

- Cooperativity analysis : Use operational models (e.g., Black-Leff) to quantify modulator-receptor interactions, as seen with VU0488129 analogs .

- Cell-line specificity : Validate assays in multiple models (e.g., CHO vs. HEK293) to rule out signaling bias .

Basic: What pharmacological targets are associated with this compound?

Methodological Answer:

The compound shares structural motifs with:

- Muscarinic acetylcholine receptor (mAChR) modulators : The 2,3-dihydroindenyl group enhances selectivity for Gαq/11-coupled receptors .

- Enzyme inhibitors : Piperidine carboxamides are known to inhibit NEDD8-activating enzymes (e.g., MLN4924 analogs) .

- Aggrecanase inhibitors : Indenyl derivatives exhibit activity in matrix metalloproteinase (MMP) inhibition assays .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing potency?

Methodological Answer:

- Core modifications : Replace the prop-2-ynyl group with bulkier substituents (e.g., cyclopropane) to assess steric effects on receptor binding .

- Chiral center analysis : Compare R vs. S configurations at the indenyl carbon using enantioselective synthesis (e.g., Er(OTf)3 catalysis) .

- Bioisosteric replacement : Substitute the piperidine ring with azetidine or morpholine to evaluate conformational flexibility .

Basic: What in vitro models are appropriate for toxicity screening?

Methodological Answer:

- HepG2 cells : Assess hepatotoxicity via ATP luminescence assays after 48-hour exposure.

- hERG inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk (IC50 <10 μM indicates high concern) .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Advanced: How to isolate and characterize process-related impurities?

Methodological Answer:

- LC-MS/MS : Identify impurities (e.g., de-alkylated byproducts) using high-resolution mass spectrometry (HRMS) and fragmentation patterns .

- Synthetic spiking : Co-inject synthesized impurities (e.g., ozanimod analogs) as reference standards .

- Stability studies : Stress under heat/humidity (40°C/75% RH) to force degradation, followed by HPLC-DAD quantification .

Basic: What in vivo models evaluate pharmacokinetic properties?

Methodological Answer:

- Rodent studies : Administer orally (10 mg/kg) to assess bioavailability (%F) and plasma half-life (t1/2).

- Tissue distribution : Use radiolabeled compound (³H or ¹⁴C) to quantify brain penetration, critical for CNS targets .

- Metabolite profiling : Collect bile/urine for UPLC-QTOF analysis to identify primary metabolites (e.g., hydroxylation at the indenyl ring) .

Advanced: How does chirality impact enzymatic inhibition?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.